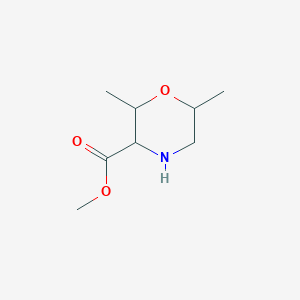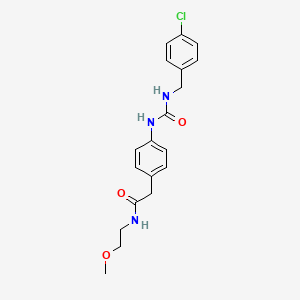![molecular formula C13H24N2O2 B2885085 tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate CAS No. 1823985-31-4](/img/structure/B2885085.png)
tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C13H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate typically involves a multi-step organic synthesis process. One common method starts with the synthesis of 1-(3R)-azetidine-3-carboxylic acid, which is then reacted with tert-butyl isocyanate to yield the target compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, stabilizing them during chemical reactions. It may also interact with enzymes or receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
- tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate
Comparison: tert-Butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate is unique due to its cyclopropyl and pyrrolidinyl groups, which confer specific reactivity and stability. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-4-5-10)6-7-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLHTQHDZRAKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
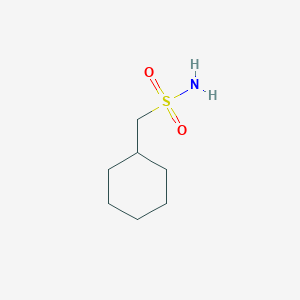
phosphoroso}benzene](/img/structure/B2885004.png)
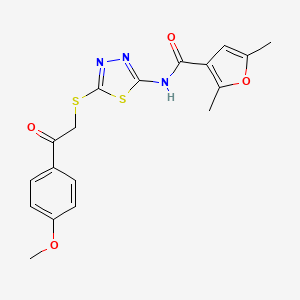
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2,4-difluorophenyl)acetamide](/img/structure/B2885008.png)
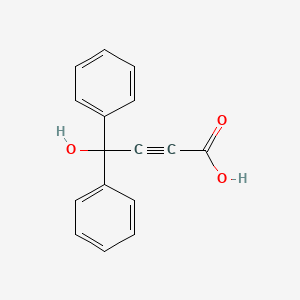
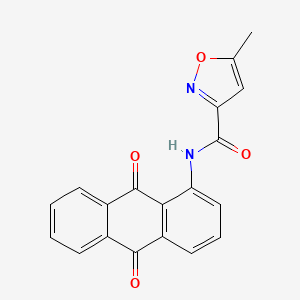
![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)

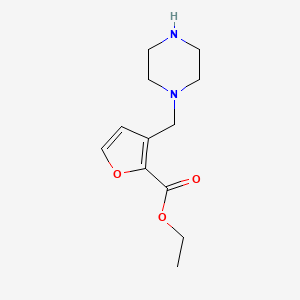

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2885021.png)
![2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2885022.png)
